REACTION_CXSMILES
|
CO.[H-].[Na+].F[C:6]1[CH:13]=[CH:12][CH:11]=[C:10](F)[C:7]=1[C:8]#[N:9].[C:15](=O)(O)[OH:16].[NH2:19][C:20]([NH2:22])=[NH:21]>O1CCCC1.CN(C)C(=O)C.O>[CH3:15][O:16][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:7]=1[C:8]([NH2:9])=[N:21][C:20]([NH2:22])=[N:19]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.41 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture as stirred at room temperature for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to destroy the excess sodium hydride
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide an intermediate
|
Type
|
STIRRING
|
Details
|
stirred for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C2C(=NC(=NC2=CC=C1)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |